

"2-Ethyl-5-nitrobenzoic acid" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

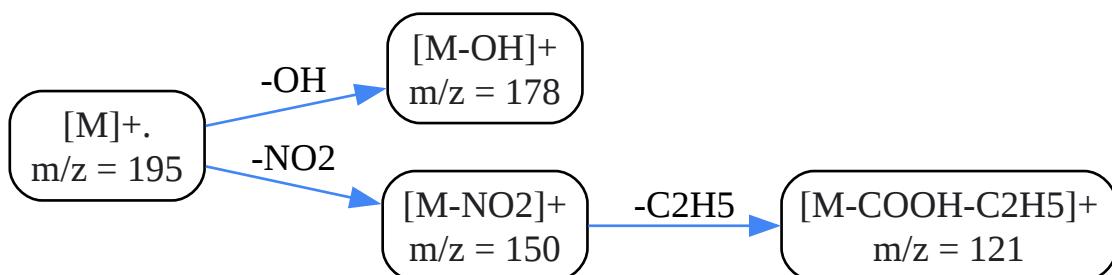
Compound Name: *2-Ethyl-5-nitrobenzoic acid*

Cat. No.: B3300968

[Get Quote](#)

A Comprehensive Spectroscopic Guide to 2-Ethyl-5-nitrobenzoic Acid

Introduction


2-Ethyl-5-nitrobenzoic acid is an organic compound with the chemical formula $C_9H_9NO_4$.^[1]^[2] As a substituted benzoic acid, it holds potential as a building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity and purity of this compound.

This technical guide provides an in-depth analysis of the expected spectroscopic data for **2-Ethyl-5-nitrobenzoic acid**. While experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and predictive overview. This approach not only offers a valuable reference for researchers working with this molecule but also serves as an educational framework for spectroscopic interpretation.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular structure of **2-Ethyl-5-nitrobenzoic acid**. The molecule consists of a benzene ring substituted with an

ethyl group at position 2, a nitro group at position 5, and a carboxylic acid group at position 1. The interplay of these functional groups, with their distinct electronic effects, governs the chemical and spectroscopic properties of the molecule.

[Click to download full resolution via product page](#)

Caption: Plausible mass fragmentation pathway for **2-Ethyl-5-nitrobenzoic acid**.

The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions and neutral losses.

- Loss of -OH: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical.
- Loss of -NO₂: The nitro group can be lost as a neutral molecule.
- Further Fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of the ethyl group.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable solvent and injected into the ion source.
- Ionization: An appropriate ionization technique is used to generate ions. Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS. For ESI, predicted adducts include [M+H]⁺ at m/z 196.06044 and [M-H]⁻ at m/z

194.04588. [3]3. Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide has provided a detailed and predictive overview of the spectroscopic data for **2-Ethyl-5-nitrobenzoic acid**. By leveraging fundamental principles and data from analogous compounds, we have been able to construct a comprehensive set of expected NMR, IR, and Mass Spec data. This information is invaluable for researchers in confirming the synthesis of this compound, assessing its purity, and as a foundation for further structural and reactivity studies. The provided experimental protocols offer practical guidance for obtaining high-quality spectroscopic data.

References

- PubChem. **2-Ethyl-5-nitrobenzoic acid**.
- PubChemLite. **2-ethyl-5-nitrobenzoic acid** (C9H9NO4). [\[Link\]](#)
- American Elements. **2-ethyl-5-nitrobenzoic acid**. [\[Link\]](#)
- The Royal Society of Chemistry.
- NIST WebBook. 2-Methyl-5-nitrobenzoic acid. [\[Link\]](#)
- ResearchGate.
- NIST WebBook. Benzoic acid, 4-nitro-, ethyl ester. [\[Link\]](#)
- SpectraBase. p-Nitrobenzoic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. [\[Link\]](#)
- PubChem. 2-Chloro-5-nitrobenzoic acid. [\[Link\]](#)
- ResearchGate.
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [\[Link\]](#)
- SpectraBase. 2-Nitro-benzoic acid - Optional[1H NMR] - Spectrum. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Ethyl-5-nitrobenzoic acid | C9H9NO4 | CID 22745173 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. PubChemLite - 2-ethyl-5-nitrobenzoic acid (C9H9NO4) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. ["2-Ethyl-5-nitrobenzoic acid" spectroscopic data (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3300968#2-ethyl-5-nitrobenzoic-acid-spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com